molecular formula C9H9BrFNO B13133434 (R)-8-Bromo-6-fluorochroman-4-amine

(R)-8-Bromo-6-fluorochroman-4-amine

Cat. No.: B13133434
M. Wt: 246.08 g/mol
InChI Key: NJWYNRUZEDPIDT-MRVPVSSYSA-N
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Description

®-8-Bromo-6-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine and fluorine atoms in the compound’s structure can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-8-Bromo-6-fluorochroman-4-amine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Fluorination: The fluorine atom at the 6th position can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of ®-8-Bromo-6-fluorochroman-4-amine may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: ®-8-Bromo-6-fluorochroman-4-amine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromine or fluorine positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium azide (NaN3) or organolithium compounds can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted chroman derivatives.

Scientific Research Applications

®-8-Bromo-6-fluorochroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-8-Bromo-6-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    ®-8-Bromo-6-chlorochroman-4-amine: Similar structure but with a chlorine atom instead of fluorine.

    ®-8-Bromo-6-methylchroman-4-amine: Similar structure but with a methyl group instead of fluorine.

    ®-8-Bromo-6-hydroxychroman-4-amine: Similar structure but with a hydroxyl group instead of fluorine.

Uniqueness

®-8-Bromo-6-fluorochroman-4-amine is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance its stability, lipophilicity, and ability to interact with specific molecular targets, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

(4R)-8-bromo-6-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9BrFNO/c10-7-4-5(11)3-6-8(12)1-2-13-9(6)7/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

NJWYNRUZEDPIDT-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2Br)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2Br)F

Origin of Product

United States

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